molecular formula C20H17Cl2NO3 B12219142 (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12219142
M. Wt: 390.3 g/mol
InChI Key: NKYKTRQXWHAMAZ-ZDLGFXPLSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the benzofuran core with 3,4-dichlorobenzaldehyde under basic conditions.

    Hydroxylation and Pyrrolidinylmethylation: The hydroxyl group is introduced through selective oxidation, and the pyrrolidinylmethyl group is added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The dichlorobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Organic Synthesis: Building blocks for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Receptor Binding: Interaction with biological receptors.

Medicine

    Drug Development: Potential candidates for the development of new therapeutic agents.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the pyrrolidinylmethyl group.

    (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: Contains a methyl group instead of the pyrrolidinylmethyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C20H17Cl2NO3/c21-15-5-3-12(9-16(15)22)10-18-19(25)13-4-6-17(24)14(20(13)26-18)11-23-7-1-2-8-23/h3-6,9-10,24H,1-2,7-8,11H2/b18-10-

InChI Key

NKYKTRQXWHAMAZ-ZDLGFXPLSA-N

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O

Origin of Product

United States

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